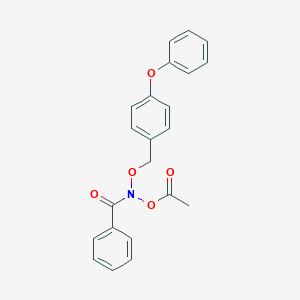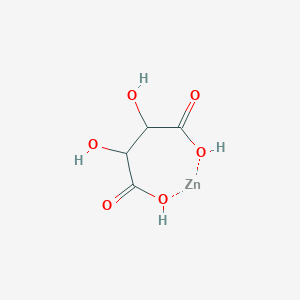
2,3-Dihydroxybutanedioic acid;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many fruits such as grapes, bananas, and tamarinds. It is widely used in the food industry as a flavor enhancer, stabilizer, and acidulant. Zinc is a trace element that is essential for human health and is involved in many physiological processes, including immune function, wound healing, and DNA synthesis. In
作用機序
The mechanism of action of 2,3-Dihydroxybutanedioic acid;ZINC is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cancer development.
生化学的および生理学的効果
2,3-Dihydroxybutanedioic acid;ZINC has been shown to have a wide range of biochemical and physiological effects. It can improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels. It can also enhance immune function and promote wound healing.
実験室実験の利点と制限
The advantages of using 2,3-Dihydroxybutanedioic acid;ZINC in lab experiments include its low toxicity, high stability, and availability. However, its efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as diet and lifestyle.
将来の方向性
There are many potential future directions for research on 2,3-Dihydroxybutanedioic acid;ZINC. These include exploring its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, investigating its potential as a therapeutic agent for cancer, and studying its role in immune function and inflammation. Additionally, further research is needed to determine the optimal dosage and administration of 2,3-Dihydroxybutanedioic acid;ZINC for different conditions.
合成法
2,3-Dihydroxybutanedioic acid can be synthesized by the oxidation of 2,3-Dihydroxybutanedioic acid;ZINC acid using potassium permanganate or hydrogen peroxide. Zinc can be obtained from zinc ores or recycled from zinc-containing materials such as batteries and galvanized steel.
科学的研究の応用
2,3-Dihydroxybutanedioic acid;ZINC has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to improve cognitive function and memory.
特性
CAS番号 |
22570-08-7 |
|---|---|
製品名 |
2,3-Dihydroxybutanedioic acid;ZINC |
分子式 |
C4H6O6Zn |
分子量 |
215.5 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;zinc |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |
InChIキー |
XJYXFGBRNDJLPC-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
正規SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
同義語 |
ZnC4H4O6.2H2O, Butanedioic acid-2.3-dihydroxy zinc salt dihyd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




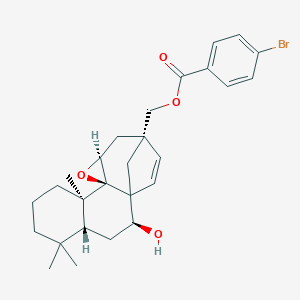
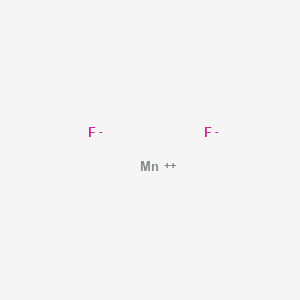
![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)


![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
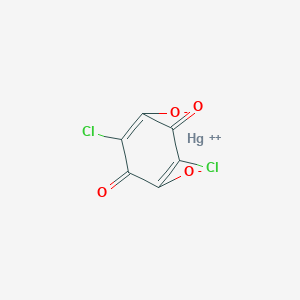


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)


